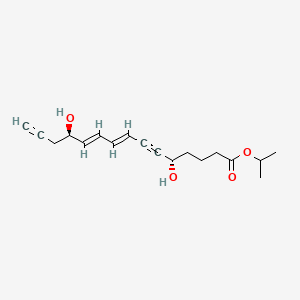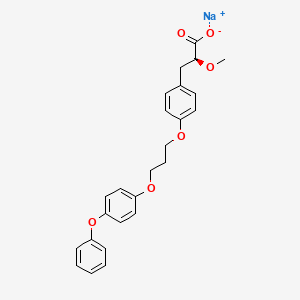
NC9 TG2 inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NC9 is a irreversible transglutaminase 2 (TG2) inhibitor. NC9 also inhibits Factor XIIIA (FXIIIA).
Applications De Recherche Scientifique
Breast Cancer
NC9, a TG2 inhibitor, has shown efficacy in breast cancer research. In breast cancer cell lines, NC9 treatment counteracted the motility-enhancing effects of Doxorubicin (Dox), a chemotherapy drug. It induced morphological changes and reduced migration in MDA-MB-231 cells with high TG2 levels. NC9 altered TG2's subcellular distribution, leading to a nuclear accumulation of TG2 and subsequent gene expression modifications. This suggests that targeting TG2 with NC9 could improve therapeutic interventions, particularly in controlling progression and drug resistance in breast tumors (Bianchi et al., 2021).
Cancer Stem Cell Survival
Research indicates that NC9, by targeting the transamidase site of TG2, can alter TG2's conformation and reduce its GTP-binding activity. This mechanism can reduce cancer stem cell survival, as GTP binding, rather than transamidase activity, is critical for TG2-dependent cancer stem cell invasion, migration, and tumor formation. NC9's action in inhibiting both transamidase and GTP-binding activities suggests its potential as a potent anti-cancer agent (Kerr et al., 2016).
Osteoblast Matrix Secretion and Deposition
NC9 has been found to impact osteoblast differentiation and mineralization by targeting transglutaminase activity, particularly FXIIIA on the osteoblast surface. It affects microtubule dynamics, disrupting secretory vesicle delivery to the plasma membrane. This leads to decreased secretion and release of fibronectin and type I collagen from the cell surface, indicating that NC9 might have a role in the regulation of bone matrix deposition and osteoblast activity (Al-Jallad et al., 2011).
Glioblastoma Multiforme Treatment
NC9 has been studied as a potential chemotherapeutic agent in glioblastoma multiforme (GBM), the most common primary brain tumor in adults. NC9 effectively inhibited colony formation of GBM cells in a TG2‐dependent manner and decreased their proliferation rate in both normoxic and hypoxic conditions. It also reduced markers for the NF‐κB proliferation pathway. NC9's non-toxicity to primary cortical neurons and astrocytes at relevant concentrations makes it a promising candidate for clinical use in GBM treatment (Monteagudo et al., 2015).
FLIM-FRET in Live Cells
NC9 has been utilized in live cell studies to measure TG2 conformational changes. The irreversible inhibitor NC9 forces TG2 into an open conformation, providing insights into the action of TG2 inhibitors and defining new classes based on their ability to alter TG2 conformation in addition to inhibiting transamidation activity. This can be crucial for discovering small molecules that specifically alter TG2 conformation affecting GDP/GTP or calcium binding (Caron et al., 2012).
Osteoclast Activity Regulation
NC9 has been shown to block the entire osteoclastogenesis process, including differentiation, migration, fusion, and resorption activity of osteoclasts. This is achieved by regulating actin dynamics in pre-osteoclasts, highlighting TG2 activity's role in osteoclastogenesis. The inhibitor's effect on osteoclast activity suggests potential applications in diseases related to increased osteoclast activity, like osteoporosis (Sun & Kaartinen, 2018).
Propriétés
Numéro CAS |
1352090-52-8 |
|---|---|
Formule moléculaire |
C35H47N5O8S |
Poids moléculaire |
697.848 |
Nom IUPAC |
benzyl (S)-(1-((5-(dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate |
InChI |
InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1 |
Clé InChI |
PEXQGECJXSNLDT-PMERELPUSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(NCCOCCOCCNS(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NC9; NC 9; NC-9 TG2 inhibitor |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)












